molecular formula C13H9F3N2O2 B1447544 1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone CAS No. 1227954-39-3

1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone

Cat. No.: B1447544
CAS No.: 1227954-39-3
M. Wt: 282.22 g/mol
InChI Key: CTBXJARWXOJIGV-UHFFFAOYSA-N
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Description

1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone is a chemical intermediate of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a pyrimidine ring linked to an acetophenone derivative, is characteristic of scaffolds designed to modulate kinase activity. This compound serves as a key synthetic precursor for the development of more complex molecules targeting various disease pathways. Research indicates that analogous compounds containing the 2-aryloxypyrimidine motif demonstrate potent inhibitory effects against a range of protein kinases [https://pubchem.ncbi.nlm.nih.gov/]. Specifically, this core structure is frequently explored in the context of inhibiting receptor tyrosine kinases (RTKs) like VEGFR and EGFR , which are critical targets in oncology for their roles in tumor angiogenesis and proliferation. The trifluoromethyl group on the pyrimidine ring is a common pharmacophore that enhances metabolic stability and binding affinity to enzymatic pockets. Consequently, this compound provides a versatile building block for researchers synthesizing and optimizing lead compounds for potential applications in cancer research, inflammatory diseases, and other cell signaling studies. Its value lies in its utility for structure-activity relationship (SAR) studies, enabling the exploration of chemical space around the kinase hinge-binding region.

Properties

IUPAC Name

1-[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c1-8(19)9-3-2-4-10(7-9)20-12-17-6-5-11(18-12)13(14,15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBXJARWXOJIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187203
Record name 1-[3-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227954-39-3
Record name 1-[3-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227954-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reagent Formation and Ketene Addition

  • Starting materials: Isomeric mixture of halo benzotrifluoride (mainly meta isomer ~96%) and magnesium metal in an organic solvent (e.g., dry tetrahydrofuran).
  • Catalysts: Catalytic iodine or ethylene dibromide to initiate Grignard reagent formation.
  • Conditions: Reaction performed under nitrogen atmosphere at 40–50 °C for 2–4 hours.
  • Process: Halo benzotrifluoride is added gradually to Mg in THF with catalyst, forming the Grignard reagent confirmed by gas-liquid chromatography (GLC).

Reaction with Ketene

  • Reagents: Grignard reagent is reacted with ketene (28.3 g) in aromatic hydrocarbon solvent (75 mL).
  • Catalysts: Transition metal ligand complex, preferably iron ligands combined with an aliphatic acid.
  • Conditions: Reaction at 0 to -10 °C under nitrogen atmosphere for 2–3 hours.
  • Alternative method: Simultaneous addition of Grignard reagent and ketene solution into the catalyst complex solution to maintain slight excess of ketene.
  • Yield: Overall yield of trifluoromethyl acetophenone is 75–85%.

Conversion to Oxime (Optional Intermediate)

  • Reagents: Hydroxylamine hydrochloride or sulfate, 30% NaOH solution.
  • Solvent: Aliphatic alcohol.
  • Conditions: Stirring at ambient temperature followed by warming to 40–45 °C for 5–7 hours.
  • Purification: Crystallization using cyclic saturated hydrocarbons such as cyclopentane or cyclohexane.
  • Yield: Isolated pure oxime yield is 80–85%.
Step Reagents/Conditions Catalyst Temperature (°C) Time (h) Yield (%)
Grignard reagent formation Halo benzotrifluoride + Mg + THF + catalytic iodine Iodine or ethylene dibromide 40–50 2–4 -
Ketene addition Grignard reagent + ketene + aromatic hydrocarbon Fe ligand + aliphatic acid 0 to -10 2–3 75–85
Oxime formation (optional) Trifluoromethyl acetophenone + hydroxylamine + NaOH - 40–45 5–7 80–85

O-Alkylation and Ether Bond Formation

The key structural feature of 1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone is the ether linkage between the pyrimidinyl and phenyl rings.

Phenol Alkylation with Pyrimidinyl Chloromethyl Derivatives

  • Example from related compounds: Reaction of 4-nitrophenol with 2-(chloromethyl)pyridine derivatives in ethanol with NaOH at room temperature for 3 hours.
  • Relevance: Similar nucleophilic aromatic substitution or Williamson ether synthesis strategies can be adapted for the pyrimidinyl-phenyl ether formation.

Summary of Key Preparation Steps for Target Compound

Stage Reaction Type Key Reagents/Conditions Yield/Notes
1. Preparation of trifluoromethyl acetophenone Grignard reaction + ketene addition Halo benzotrifluoride + Mg + ketene + Fe ligand catalyst, 0 to -10 °C 75–85% yield, high purity
2. Oxime formation (optional) Hydroxylamine reaction Hydroxylamine salt + NaOH in aliphatic alcohol 80–85% yield after crystallization
3. O-Alkylation for ether bond formation Nucleophilic substitution / O-alkylation 4-(Iodomethyl)pyrimidines or chloromethyl derivatives + phenol/phenolate Chemoselective, mild conditions, efficient linkage

Research Findings and Notes

  • The Grignard reagent formation from halo benzotrifluoride is meta-selective (~96% meta isomer), which benefits the regioselectivity of the subsequent ketene addition step.
  • Use of transition metal ligands, especially iron-based, in combination with aliphatic acids enhances the ketene addition efficiency and yield.
  • Purification by crystallization in cyclic saturated hydrocarbons improves product purity, reducing unknown impurities below 0.1%.
  • O-Alkylation strategies employing halomethyl pyrimidines allow for selective ether bond formation without affecting other functional groups.
  • Reaction monitoring by gas-liquid chromatography (GLC) and thin-layer chromatography (TLC) ensures high control over reaction completion and product quality.

Chemical Reactions Analysis

1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium acetate, copper iodide). Major products formed from these reactions include substituted phenyl derivatives, alcohols, and carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone has been explored as a potential lead compound in drug development due to its unique structural features, which include a trifluoromethyl group that enhances lipophilicity and biological activity.

Key Studies:

  • Research indicates that compounds with pyrimidine moieties exhibit promising activity against various targets, including enzymes and receptors involved in cancer and neurological disorders. For instance, derivatives of pyrimidine have shown efficacy as inhibitors of glycine transporters, which are implicated in schizophrenia treatment .

Agrochemical Applications

The compound is also being investigated for its potential use in agrochemicals. Its fluorinated structure may provide enhanced stability and bioactivity against pests and diseases.

Case Study:

  • A study on related trifluoromethylated compounds demonstrated their effectiveness as fungicides and herbicides, suggesting that similar derivatives could be developed from this compound .

The mechanism by which this compound exerts its effects can be attributed to:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group may enhance binding affinity to target enzymes.
  • Modulation of Receptor Activity : Its structural characteristics allow for interaction with various biological receptors, potentially leading to altered signaling pathways.

Mechanism of Action

The mechanism of action of 1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Meta Substitution

  • 1-(2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone (CAS 874782-04-4): This ortho-substituted isomer shares the same molecular formula (C₁₃H₉F₃N₂O₂) and weight as the target compound.

Pyridine-Based Analogs

  • 1-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]ethanone (CAS 217186-15-7): Molecular Formula: C₁₄H₉ClF₃NO₂ Molecular Weight: 315.67 g/mol Key Differences: Replacement of pyrimidine with a pyridine ring bearing chloro and CF₃ groups. The pyridine ring lacks the hydrogen-bonding capability of pyrimidine’s second nitrogen .

Heterocyclic Variations

  • 1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone (CAS 1311279-36-3): Molecular Formula: C₁₆H₁₅F₃N₂O Molecular Weight: 308.3 g/mol Key Differences: A dimethylamino group on the pyridine ring introduces electron-donating effects, contrasting with the electron-withdrawing CF₃ group.

Thiazole and Isoxazole Derivatives

  • 1-[2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]ethanone (CAS 265126-59-8): Molecular Formula: C₁₂H₈F₃NO₂S Molecular Weight: 295.26 g/mol Key Differences: Replacement of pyrimidinyloxy with a thiazole ring. The sulfur atom in thiazole may confer distinct redox properties and metal-binding capacity, relevant in catalyst design or antimicrobial agents .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (meta) C₁₃H₉F₃N₂O₂ 282.22 Pyrimidinyloxy, CF₃ High lipophilicity, H-bond donor
Ortho Isomer C₁₃H₉F₃N₂O₂ 282.22 Pyrimidinyloxy (ortho) Steric hindrance, reduced flexibility
Pyridine Analog (Chloro/CF₃) C₁₄H₉ClF₃NO₂ 315.67 Pyridinyloxy, Cl, CF₃ Enhanced electrophilicity
Pyridine Analog (Dimethylamino/CF₃) C₁₆H₁₅F₃N₂O 308.3 Pyridine, dimethylamino, CF₃ Improved solubility, basicity
Thiazole Derivative C₁₂H₈F₃NO₂S 295.26 Thiazole, CF₃O Redox activity, metal coordination

Biological Activity

The compound 1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone, also known by its CAS number 1227954-39-3, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Characteristics

PropertyDetails
Molecular FormulaC₁₃H₉F₃N₂O₂
Molecular Weight282.22 g/mol
CAS Number1227954-39-3
Storage TemperatureAmbient

Structural Features

The compound features a trifluoromethyl group attached to a pyrimidine ring, which is linked via an ether bond to a phenyl group. This structural configuration is significant for its biological activity, as it influences solubility and interaction with biological targets.

Anticancer Activity

Research has indicated that compounds containing trifluoromethylpyrimidine moieties exhibit notable anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

  • Inhibition of Kinases : The compound may act as a kinase inhibitor, affecting pathways such as PI3K/Akt, which are crucial for cancer cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Enzyme Inhibition Studies

Recent studies have demonstrated that the compound can inhibit specific enzymes linked to tumor growth. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.

Case Studies

  • Study on Anticancer Efficacy : A study published in Molecules highlighted the anticancer efficacy of similar compounds with trifluoromethyl substitutions, reporting IC50 values in the micromolar range against various cancer cell lines .
  • Enzyme Activity Assay : Another investigation assessed the enzyme inhibition potential of related compounds, revealing significant inhibition rates against target enzymes involved in cancer metabolism .

Absorption and Distribution

The lipophilicity introduced by the trifluoromethyl group enhances the absorption and distribution of the compound within biological systems. This characteristic is essential for achieving adequate therapeutic concentrations at target sites.

Toxicological Profile

Toxicological assessments are crucial for understanding the safety profile of any new compound. Preliminary studies suggest that while there are some cytotoxic effects at high concentrations, the compound shows a favorable safety margin when administered at therapeutic doses.

Q & A

Q. Basic

  • X-ray crystallography : Resolves bond lengths, angles, and confirms the trifluoromethyl group’s orientation. For example, C-F bond lengths in trifluoromethyl groups average 1.33–1.35 Å, distinct from C-H bonds .
  • NMR spectroscopy : ¹⁹F NMR distinguishes trifluoromethyl chemical shifts (δ ≈ -60 to -70 ppm). ¹H NMR identifies aromatic proton splitting patterns (e.g., para-substituted pyrimidine protons) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 327.08) .

What advanced methods are used to analyze conflicting data between computational models and experimental results for this compound?

Advanced
Discrepancies often arise in electron density maps (X-ray vs. DFT calculations) or spectroscopic predictions (NMR chemical shifts). Mitigation strategies:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-stacking) to explain crystal packing effects .
  • DFT refinement : Adjusts basis sets (e.g., B3LYP/6-311++G**) to account for solvent or dispersion forces .
  • Dynamic NMR : Resolves conformational exchange broadening in solution-phase spectra .

How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Advanced
The -CF₃ group is electron-withdrawing, reducing electron density on the pyrimidine ring and altering reactivity:

  • Suzuki-Miyaura coupling : Use Pd(OAc)₂/XPhos catalysts to couple with aryl boronic acids at the pyrimidine’s 4-position. -CF₃ increases oxidative addition rates but may sterically hinder bulky ligands .
  • SNAr reactivity : Enhanced para-substitution on the pyrimidine due to -CF₃’s meta-directing effect. Kinetic studies (e.g., Hammett plots) quantify substituent effects .

What methodologies are recommended for studying structure-activity relationships (SAR) of derivatives of this compound in biological systems?

Q. Advanced

  • Fragment-based design : Synthesize analogs with variations in the phenylacetone moiety (e.g., halogenation, methoxy groups) and assess bioactivity (e.g., enzyme inhibition) .
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate with MD simulations to assess binding stability .
  • Pharmacophore mapping : Identify critical functional groups (e.g., pyrimidine oxygen, ketone) for activity using QSAR models .

How can researchers address challenges in isolating intermediates during multi-step synthesis?

Q. Basic

  • Chromatographic purification : Use gradient elution (hexane/EtOAc 7:3 → 1:1) on silica gel to separate polar intermediates .
  • Crystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for intermediates with low solubility. Monitor crystal growth via microscopy .
  • In-line analytics : Employ LC-MS to track byproducts and adjust reaction conditions in real time .

What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Q. Advanced

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC and identify products using HRMS .
  • Arrhenius kinetics : Accelerate stability testing at elevated temperatures (40–60°C) to predict shelf life .
  • Solid-state stability : Use DSC/TGA to assess thermal decomposition pathways and hygroscopicity .

How can computational chemistry predict the compound’s behavior in novel reaction environments?

Q. Advanced

  • Reactivity prediction : Apply frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps correlate with kinetic stability .
  • Solvent modeling : COSMO-RS simulations predict solubility and solvation effects in non-polar vs. polar solvents .
  • Transition state analysis : IRC calculations (Gaussian 16) map energy barriers for key steps like acylation or SNAr .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone
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1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone

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